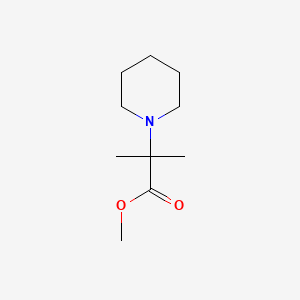![molecular formula C8H6N2O B13961872 1H-6,9-Epoxyimidazo[1,2-a]azepine CAS No. 326810-88-2](/img/structure/B13961872.png)
1H-6,9-Epoxyimidazo[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-6,9-Epoxyimidazo[1,2-a]azepine is a heterocyclic compound that belongs to the class of imidazoazepines. This compound is characterized by a fused ring system consisting of an imidazole ring and an azepine ring, with an epoxy group attached. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1H-6,9-Epoxyimidazo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 1-alkyl-2-methyl-1H-imidazoles with γ-bromodypnones in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an alcoholic solvent at elevated temperatures, leading to the formation of the desired imidazoazepine compound .
Analyse Chemischer Reaktionen
1H-6,9-Epoxyimidazo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazoazepines .
Wissenschaftliche Forschungsanwendungen
1H-6,9-Epoxyimidazo[1,2-a]azepine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes.
Wirkmechanismus
The mechanism of action of 1H-6,9-Epoxyimidazo[1,2-a]azepine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptor sites, modulating their activity and leading to various biological effects. For example, as an antagonist of dopamine receptors, it can inhibit dopamine signaling pathways, which may contribute to its potential antidepressant properties .
Vergleich Mit ähnlichen Verbindungen
1H-6,9-Epoxyimidazo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepino[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in the nature of the substituents and the degree of unsaturation in the azepine ring.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of an azepine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the epoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
326810-88-2 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
11-oxa-3,6-diazatricyclo[6.2.1.02,6]undeca-1,4,7,9-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-9-3-4-10(8)5-6(1)11-7/h1-5,9H |
InChI-Schlüssel |
YABFBYVMTLZQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3NC=CN3C=C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)






